1,2,4-Oxadiazole, 3-(4-hydrazinyl-1,2,5-oxadiazol-3-yl)-5-methyl-
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Overview
Description
1,2,4-Oxadiazole, 3-(4-hydrazinyl-1,2,5-oxadiazol-3-yl)-5-methyl- is a heterocyclic compound that features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. These structures are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. For instance, amidoximes can react with carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides in the presence of a base such as NaOH in a DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substituting agents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1,2,4-Oxadiazole derivatives have a wide range of scientific research applications:
Medicinal Chemistry: These compounds are used in the development of pharmaceuticals for treating various diseases, including cancer, hypertension, and neurodegenerative disorders.
Materials Science: They are utilized in the creation of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: Due to their ability to undergo various chemical reactions, they are valuable intermediates in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . These compounds can also modulate other biological pathways, leading to their therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 1,2,5-Oxadiazole derivatives
- 1,3,4-Oxadiazole derivatives
- 1,2,3-Triazole derivatives
Uniqueness
1,2,4-Oxadiazole derivatives are unique due to their specific electronic properties and stability, which make them suitable for a wide range of applications in medicinal chemistry, materials science, and organic synthesis. Their ability to undergo various chemical reactions and form diverse derivatives further enhances their utility in scientific research and industrial applications .
Properties
IUPAC Name |
[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O2/c1-2-7-4(10-12-2)3-5(8-6)11-13-9-3/h6H2,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEIFZNWSSSROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=NON=C2NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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